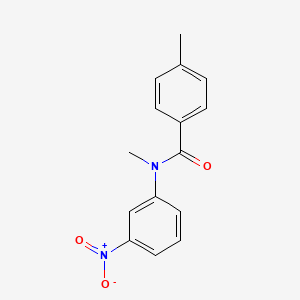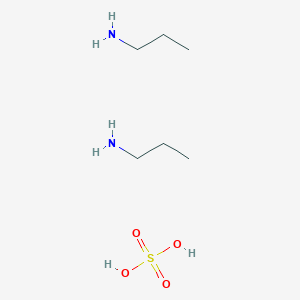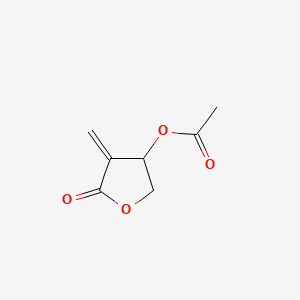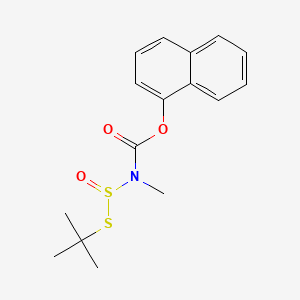
2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine is a heterocyclic compound that features a benzoxazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine typically involves the cyclization of glycine-derived enamino amides. The reaction conditions often include the use of Boc-deprotection, which facilitates the cyclization process . Another method involves the use of α-amino ynones and three-component reactions of 2,3-diketo esters, amines, and ketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the high yield and operational simplicity of the synthetic procedures mentioned above suggest that these methods could be adapted for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Iodine is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Nucleophiles such as amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted benzoxazine compounds.
Aplicaciones Científicas De Investigación
2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds.
Medicine: It is of interest in medicinal chemistry for the development of drugs targeting various diseases.
Industry: The compound can be used in the production of advanced materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo cyclization and form stable ring structures, which can interact with biological molecules . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one
- 2-Methyl-4-oxo-N-phenyl-3,4-dihydro-2H-1,2-benzothiazine-3-carboxamide
Uniqueness
2-Methyl-4-oxo-3-phenyl-2H-1,4lambda~5~-benzoxazine is unique due to its specific benzoxazine ring structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
74413-10-8 |
|---|---|
Fórmula molecular |
C15H13NO2 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
2-methyl-4-oxido-3-phenyl-2H-1,4-benzoxazin-4-ium |
InChI |
InChI=1S/C15H13NO2/c1-11-15(12-7-3-2-4-8-12)16(17)13-9-5-6-10-14(13)18-11/h2-11H,1H3 |
Clave InChI |
KIPWICGIUWEQPE-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=[N+](C2=CC=CC=C2O1)[O-])C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)



![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)




![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)


![Zinc bis[tris(trimethylsilyl)methanide]](/img/structure/B14452242.png)

